(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is a chemical compound classified as an oxime, characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound plays a significant role in various biochemical reactions and has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a CAS number of 1119451-04-5 .
The synthesis of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime typically involves the reaction of 1,5,6,7-tetrahydro-4H-indazol-4-one with hydroxylamine hydrochloride. This reaction is generally conducted in the presence of a base such as sodium acetate and can occur in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime features a bicyclic structure composed of an indazole moiety with an oxime functional group. The stereochemistry at the oxime position is crucial for its biological activity.
The oxime group in (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can undergo various chemical transformations:
These reactions are typically facilitated by specific reagents:
The compound's mechanism of action primarily involves its interaction with enzymes. Notably, it has been observed to act as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds.
Experimental studies have shown that this compound exhibits significant stability under physiological conditions while retaining its biological activity .
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime has several important applications:
The synthesis of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime (MW: 151.17 g/mol, C₇H₉N₃O) leverages functionalization of the 1,5,6,7-tetrahydro-4H-indazol-4-one core [1] [6]. A key precursor is 2-[(dimethylamino)methylene]cyclohexane-1,3-dione, synthesized by reacting 1,3-cyclohexanedione with DMF-DMA (dimethylformamide dimethyl acetal) under reflux. Subsequent cyclization using hydrazine hydrate yields the foundational 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold [3].
Oxime introduction occurs at the carbonyl group (C4 position) via condensation with hydroxylamine (NH₂OH), exploiting the electrophilicity of the keto group. This reaction typically proceeds under mild acidic or basic conditions, yielding the (4Z)-oxime isomer as the predominant product due to steric and electronic stabilization of the Z-configuration relative to the indazolone ring [1] [8]. Purification often requires chromatographic techniques to isolate the geometric isomer, with final characterization via NMR and mass spectrometry confirming the (4Z) configuration [6].
Table 1: Synthetic Methods for (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one Oxime
Step | Reagent/Condition | Product | Key Features |
---|---|---|---|
1. Precursor Formation | DMF-DMA, Reflux | 2-[(Dimethylamino)methylene]cyclohexane-1,3-dione | Activates dione for cyclization |
2. Cyclization | Hydrazine hydrate, RT | 1,5,6,7-Tetrahydro-4H-indazol-4-one | Forms core tricyclic scaffold |
3. Oxime Formation | NH₂OH, mild acid/base | (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | Selective Z-isomer formation |
The 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibits intrinsic tautomerism, existing in equilibrium between N1-H (1,4-dihydro) and N2-H (4,5-dihydro) tautomeric forms. This equilibrium is solvent-dependent, with polar solvents (e.g., DMSO, water) favoring the N1 tautomer due to enhanced stabilization of the dipole moment. In contrast, non-polar solvents shift equilibrium toward the N2 tautomer [3] [5]. Introduction of the oxime group at C4 adds complexity, creating a secondary tautomeric system where the oxime itself can theoretically adopt syn or anti configurations. However, the (4Z) designation specifies the preferred geometry where the oxime hydroxyl group is oriented syn to the indazolone ring nitrogen, minimizing steric clash [1] [8].
NMR studies (¹H, ¹³C, HSQC, HMBC) are critical for characterizing these equilibria. For acylated or alkylated derivatives, diagnostic couplings are observed: the pyrazole 3-CH proton shows HMBC correlation to the carbonyl carbon (in acyl derivatives) or the CH₂ group (in alkyl derivatives) only in the N2-isomer, confirming its structure [3]. The oxime substituent influences the core tautomerism; electron-withdrawing groups stabilize the N1 tautomer by reducing electron density at N2, altering the N2/N1 ratio significantly from the parent scaffold [3] [5].
Table 2: Tautomeric Equilibrium Influences in Indazolone-Oxime Systems
Factor | Effect on N1 Tautomer | Effect on N2 Tautomer | Observed N2/N1 Ratio |
---|---|---|---|
Polar Solvent (e.g., D₂O) | Stabilized ↑ | Destabilized ↓ | 1:3 to 1:4 |
Non-Polar Solvent (e.g., CDCl₃) | Destabilized ↓ | Stabilized ↑ | 3:1 to 4:1 |
Electron-Withdrawing Oxime Group | Stabilized ↑ | Destabilized ↓ | ~1:4 |
Alkylation at N1 | Fixed | Not applicable | Pure N1-derivative |
Regioselectivity is a major challenge in functionalizing the indazolone-oxime scaffold due to competing reactivity at N1 versus N2, the nucleophilic oxime oxygen, and the C5/C6 positions. Acylation or alkylation reactions typically yield mixtures of N1- and N2-substituted isomers, with ratios governed by the electrophile and reaction conditions [3]. For example:
Bromination at C5 using trimethylphenylammonium tribromide introduces a versatile handle for further functionalization. Mono-bromination (5-bromo derivative) occurs selectively, and subsequent nucleophilic substitution (e.g., with N-methylpiperazine) allows C5 diversification, though stability issues with such derivatives have been reported [3].
Table 3: Regiochemical Outcomes in Indazolone-Oxime Functionalization
Reaction Type | Reagent | Major Product(s) | Regioselectivity (N2:N1 Ratio) |
---|---|---|---|
Acylation | m-Toluoyl chloride | N2- and N1-Acyl isomers | 3:1 |
Acylation | Cyclopropanecarbonyl chloride | Predominantly N1-Acyl isomer | 1:4 |
Alkylation | Benzyl bromide | Predominantly N2-Alkyl isomer | 3:1 |
C-H Arylation | 3-(Trifluoromethyl)phenylboronic acid | 3-Aryl derivative | N/A (C3 functionalization) |
Halogenation | Trimethylphenylammonium tribromide | 5-Mono-bromo derivative | N/A (C5 functionalization) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0